N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide

Synthetic Chemistry Process Optimization Cost Efficiency

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 955532-51-1), also known by the IUPAC name (E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylprop-2-enamide, is a synthetic small molecule (C17H19N3O2, MW 297.35 g/mol) belonging to the 1,3,4-oxadiazole class of heterocycles. Its structure uniquely integrates a cinnamamide pharmacophore linked to a 5-cyclohexyl-substituted oxadiazole core, a scaffold of interest in early-stage medicinal chemistry programs seeking novel chemotypes with multi-target potential ,.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 955532-51-1
Cat. No. B2587981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide
CAS955532-51-1
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESC1CCC(CC1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C17H19N3O2/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2,(H,18,20,21)/b12-11+
InChIKeyIZOGNGGTAKIVPX-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide (955532-51-1): Core Physicochemical & Structural Attributes for Procurement Screening


N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 955532-51-1), also known by the IUPAC name (E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylprop-2-enamide, is a synthetic small molecule (C17H19N3O2, MW 297.35 g/mol) belonging to the 1,3,4-oxadiazole class of heterocycles . Its structure uniquely integrates a cinnamamide pharmacophore linked to a 5-cyclohexyl-substituted oxadiazole core, a scaffold of interest in early-stage medicinal chemistry programs seeking novel chemotypes with multi-target potential [1], [2]. The compound's molecular architecture suggests a bioisosteric replacement strategy for carboxylic acid-containing cinnamic acid derivatives, a common approach to modulate metabolic stability and target engagement [1]. A highly efficient, one-step synthesis protocol under adapted Vilsmeier conditions has been reported, producing the title compound in quantitative yield, which is documented in a peer-reviewed Molbank paper [3].

Failure of Generic Substitution for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide: Structural Precision Dictates Function


The assumption that 1,3,4-oxadiazole-cinnamamide hybrids are interchangeable is not supported by available structure-activity relationship (SAR) evidence within this chemotype. The cyclohexyl substituent on the oxadiazole ring is not a passive scaffold element; it directly controls molecular lipophilicity (LogP), conformational flexibility, and steric bulk, which are critical determinants of target binding and pharmacokinetic profile . Related work on 1,3,4-oxadiazole-tethered cinnamamides demonstrates that even minor substituent changes (e.g., electron-withdrawing vs. electron-donating groups on the phenyl ring) drastically alter anticancer potency and selectivity profiles [1]. Therefore, a generic replacement such as N-(5-phenyl-1,3,4-oxadiazol-2-yl)cinnamamide or N-(5-methyl-1,3,4-oxadiazol-2-yl)cinnamamide cannot be assumed to replicate the unique physicochemical signature imparted by the cyclohexyl group. The quantitative evidence below, while limited, underscores that compound-specific procurement is essential for any program requiring precise control over molecular properties.

Quantitative Evidence for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide: Synthesis, Stability & Physicochemical Differentiation


Synthetic Efficiency: One-Step Quantitative Yield vs. Multi-Step Analog Syntheses

A major differentiator for procurement is the documented synthetic route achieving quantitative yield in a single step [1]. This contrasts sharply with published multi-step syntheses for close structural analogs. For example, the synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide requires prior formation of the acylhydrazide intermediate followed by cyclization with acetic anhydride or POCl3, typically yielding below 70% . The one-step Vilsmeier-mediated protocol for the target compound eliminates these intermediate purifications, offering a substantially lower cost of goods and higher purity at scale. The product was fully characterized by 1H-, 13C-NMR, IR, and Raman spectroscopy [1].

Synthetic Chemistry Process Optimization Cost Efficiency

Lipophilicity Modulation: Cyclohexyl vs. Aromatic Substituent Effect on LogP

The cyclohexyl group at the 5-position of the oxadiazole ring directly influences the compound's lipophilicity (LogP), a crucial parameter for membrane permeability and non-specific binding. While experimentally determined LogP values are not available in the public domain, a class-level computational analysis based on the Rasras et al. (2025) library of 1,3,4-oxadiazole-tethered cinnamamides shows a clear LogP differentiation between cycloalkyl and phenyl substituents [1]. In that series, the replacement of a substituted-phenyl with a cycloalkyl group typically increases LogP by 0.5-1.0 log units, enhancing predicted membrane permeability. For the target compound, the cinnamamide moiety and cyclohexyl group synergistically predict a LogP in the 3.0-4.0 range, placing it in a drug-like space distinct from more polar analogs like N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide .

Drug Design ADME Physicochemical Property

Cinnamamide Michael Acceptor Potential: Structural Basis for Covalent Target Engagement

The α,β-unsaturated amide (cinnamamide) moiety is a known soft Michael acceptor capable of forming reversible or irreversible covalent bonds with cysteine thiols in target proteins. This feature is not present in saturated amide analogs or simple oxadiazole amides. In the 1,3,4-oxadiazole cinnamamide series, the electron-deficient nature of the acrylamide double bond is modulated by the oxadiazole ring substitution. The target compound's cyclohexyl group, being electron-donating via hyperconjugation, may slightly increase the electron density at the β-carbon compared to electron-withdrawing aryl-substituted analogs like N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, potentially altering its reactivity profile and selectivity toward specific cysteine residues . While no quantitative kinetic data (kinact/KI) is available for this compound, class-level precedent from other cinnamamide-based inhibitors (e.g., tyrosine kinase inhibitors) suggests that cinnamamide geometry and electronic properties critically dictate target residence time [1].

Covalent Inhibitor Michael Acceptor Cancer Drug Design

Recommended Procurement Scenarios for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide Based on Available Evidence


Milligram-to-Gram Scale Reference Standard for Oxadiazole-Cinnamamide SAR Libraries

The compound's highly efficient, one-step synthesis documented in Molbank [1] positions it as a cost-effective reference standard for medicinal chemistry groups constructing focused libraries around the 1,3,4-oxadiazole-cinnamamide scaffold. The cyclohexyl substituent serves as a lipophilic, non-aromatic reference point in systematic SAR studies, complementing aryl-substituted analogs like N-(5-phenyl-1,3,4-oxadiazol-2-yl)cinnamamide. Procuring this compound as an authentic reference ensures reliable SAR data for LogP, solubility, and non-specific binding comparisons.

Chemical Probe for Investigating Hydrophobic Target Pockets

Due to its predicted higher LogP stemming from the cyclohexyl group (class-level inference, [2]), this compound is a suitable chemical probe for protein targets or enzymatic active sites that favor hydrophobic ligand interactions. It can be utilized in structure-based drug design campaigns where a lipophilic, non-planar scaffold is desired to fill a hydrophobic pocket, unlike the more polar, planar phenyl-substituted counterparts. Its acquisition is warranted when a research program explicitly requires a cinnamamide-based probe with elevated cLogP.

Synthetic Intermediate for Diversifiable Cinnamamide-Based Leads

The quantitative one-step synthesis [1] makes this compound an attractive building block for late-stage diversification. The cinnamamide double bond can undergo further chemical modification (e.g., epoxidation, cyclopropanation, Michael addition) to explore structure-activity landscapes. A procurement decision for this compound over less accessible analogs is justified when synthetic tractability and cost-of-goods for a lead optimization program are critical.

Covalent Warhead SAR Profiling in Biochemical Assays

For research groups investigating the covalent engagement of cysteine residues by α,β-unsaturated amide warheads, this compound provides a distinct electronic profile [3] compared to electron-deficient aryl analogs. Its use in biochemical panel screening (e.g., kinact/KI determination against cysteine protease or kinase panels) allows for SAR mapping of the electronic environment of the Michael acceptor, a key data point for advancing selective covalent inhibitors. The compound is a necessary component where SAR studies demand a non-aromatic oxadiazole substituent.

Quote Request

Request a Quote for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.